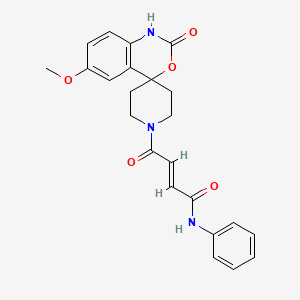

Myricetin-3-O-rutinoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Myricetin-3-O-rutinoside involves the rhamnosylation of myricetin. This process can be achieved using engineered Escherichia coli containing thymidine diphosphate-α-l-rhamnose sugar gene cassette and Arabidopsis-derived glycosyltransferase . Myricetin is exogenously supplemented to induced cultures of engineered E. coli, and the formation of this compound is confirmed through chromatographic and NMR analyses . The yield of the product can be improved using various mutants and molecular carriers like methylated cyclodextrin .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources due to the low production and time-consuming chemical extraction processes . The availability of the target flavonoid glycoside is limited, which adds considerable expense to its production .

Analyse Chemischer Reaktionen

Types of Reactions: Myricetin-3-O-rutinoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its biological activities.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ethyl acetate, water, methanol, and toluene . These solvents are used in different proportions to achieve the desired reaction conditions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the rhamnosylation of myricetin results in the formation of this compound .

Wissenschaftliche Forschungsanwendungen

Myricetin-3-O-rutinoside has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its antioxidant properties and its ability to inhibit lipid peroxidation . In biology, it is used to investigate its effects on cellular pathways and its potential as a therapeutic agent . In medicine, this compound is explored for its anticancer, anti-inflammatory, and cardioprotective properties . In the industry, it is used in the production of dietary supplements and functional foods due to its health benefits .

Wirkmechanismus

The mechanism of action of Myricetin-3-O-rutinoside involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting reactive oxygen species (ROS) generation and activating antioxidant enzymes . This compound also modulates signaling pathways involved in inflammation, cell proliferation, apoptosis, and angiogenesis . By targeting these pathways, this compound can alleviate physiological anomalies such as cancers, cardiac diseases, and inflammatory disorders .

Vergleich Mit ähnlichen Verbindungen

Myricetin-3-O-rutinoside shares structural similarities with other flavonoids such as apigenin, luteolin, kaempferol, quercetin, and myricitrin . These compounds also exhibit antioxidant and anti-inflammatory properties, but this compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability . The presence of the rhamnosyl-glucoside moiety in this compound distinguishes it from other flavonoids and contributes to its unique biological activities .

Conclusion

This compound is a flavonoid compound with significant biological activities and diverse scientific research applications Its unique glycosylation pattern enhances its solubility and bioavailability, making it a valuable compound for further research and industrial applications

Eigenschaften

Molekularformel |

C27H30O17 |

|---|---|

Molekulargewicht |

626.5 g/mol |

IUPAC-Name |

5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O17/c1-7-16(32)20(36)22(38)26(41-7)40-6-14-18(34)21(37)23(39)27(43-14)44-25-19(35)15-10(29)4-9(28)5-13(15)42-24(25)8-2-11(30)17(33)12(31)3-8/h2-5,7,14,16,18,20-23,26-34,36-39H,6H2,1H3/t7-,14+,16-,18+,20+,21-,22+,23+,26+,27-/m0/s1 |

InChI-Schlüssel |

QCIILLDRJZPUDI-PHTGNFSXSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15141179.png)

![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141194.png)

![N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide](/img/structure/B15141201.png)

![N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141233.png)

![(3S)-2-[(2S)-3,3-dimethyl-2-[(2S)-2-(methylamino)propanamido]butanoyl]-7-{[8-({1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]azetidin-3-yl}formamido)octyl]oxy}-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B15141248.png)